6-ethynyl-1-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-ethynyl-1-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-9-7-11-12(2)10(9)6-8/h1,4-7H,2H3 |
InChI Key |
QCGJEOPWEDNEDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#C)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 6-Ethynyl-1-methyl-1H-indazole and Related Indazole Precursors
The synthesis of this compound is not typically a single-step process but rather a multi-step sequence that begins with the construction of the foundational indazole ring system, followed by the strategic introduction of the ethynyl (B1212043) and N-methyl groups.
Strategies for the Construction of the Indazole Heterocyclic Core
The indazole nucleus, a fusion of benzene (B151609) and pyrazole (B372694) rings, can be assembled through various synthetic routes. nih.gov A common approach involves the cyclization of ortho-substituted benzene derivatives. For instance, the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives can yield the indazole core. organic-chemistry.org Another classical method is the intramolecular cyclization of N-arylhydrazones of ketones or aldehydes, often facilitated by an oxidizing agent. nih.gov Additionally, 1,3-dipolar cycloaddition reactions between arynes and diazo compounds provide an efficient route to substituted indazoles. organic-chemistry.org
Introduction of Ethynyl and N-Methyl Substituents through Specific Chemical Reactions
Once the indazole core is formed, the ethynyl and N-methyl groups are introduced through subsequent functionalization steps. A plausible and widely utilized method for the introduction of an ethynyl group onto an aromatic ring is the Sonogashira coupling reaction. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, a key intermediate would be a 6-halo-1-methyl-1H-indazole, such as 6-bromo- or 6-iodo-1-methyl-1H-indazole. The Sonogashira coupling of this intermediate with a protected or terminal acetylene (B1199291) derivative, such as trimethylsilylacetylene, followed by deprotection if necessary, would yield the desired 6-ethynyl functionality. nih.gov
The N-methylation of the indazole ring presents a challenge of regioselectivity, as alkylation can occur at either the N-1 or N-2 position. nih.govnih.govbeilstein-journals.org The outcome of the N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring. nih.govresearchgate.netacs.orgresearchgate.net For instance, the alkylation of 6-nitro-1H-indazole with methyl iodide can lead to a mixture of N-1 and N-2 methylated products. acs.org However, specific conditions can be employed to favor the formation of the N-1 isomer. The use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often directs alkylation to the N-1 position. nih.gov Therefore, treating a 6-halo-1H-indazole with a methylating agent like methyl iodide in the presence of a suitable base would be a viable step towards the target molecule. researchgate.net
A potential synthetic sequence for this compound is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | N-Methylation | 6-Bromo-1H-indazole, Methyl iodide, Base (e.g., NaH) | 6-Bromo-1-methyl-1H-indazole |
| 2 | Sonogashira Coupling | 6-Bromo-1-methyl-1H-indazole, Terminal alkyne (e.g., Trimethylsilylacetylene), Palladium catalyst, Copper(I) cocatalyst, Base | 6-((Trimethylsilyl)ethynyl)-1-methyl-1H-indazole |
| 3 | Deprotection | 6-((Trimethylsilyl)ethynyl)-1-methyl-1H-indazole, Fluoride source (e.g., TBAF) or base | This compound |
Advanced Synthetic Approaches and Methodological Developments
Modern organic synthesis has introduced more sophisticated and efficient methods for the functionalization of heterocyclic compounds like indazoles. These advanced approaches offer improvements in terms of yield, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for Indazole Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the indazole scaffold. nih.govnih.govresearchgate.net Beyond the Sonogashira coupling for introducing alkynyl groups, other notable examples include the Suzuki-Miyaura coupling for arylation and the Heck coupling for vinylation. nih.govnih.gov These reactions typically involve the use of a halo-indazole derivative and a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura) or an alkene (Heck), in the presence of a palladium catalyst and a base. The ability to precisely functionalize specific positions on the indazole ring through these methods allows for the synthesis of a diverse range of derivatives. For instance, a 6-bromo-1-methyl-1H-indazole could be subjected to a Suzuki-Miyaura coupling with an ethynylboronate ester to introduce the ethynyl group.
Electrochemical Synthesis Techniques for Indazole Derivatives
Electrochemical methods are emerging as a green and sustainable alternative for the synthesis of organic compounds. In the context of indazole chemistry, electrochemical techniques can be employed for both the construction of the indazole ring and its subsequent functionalization. For example, the electrochemical reduction of o-nitrobenzylamines can lead to the formation of the indazole core. Furthermore, electrochemical methods can be utilized for C-H functionalization, offering a direct way to introduce substituents without the need for pre-functionalized starting materials. While specific electrochemical methods for the direct synthesis of this compound are not yet established, the principles of electrochemical synthesis hold promise for future developments in this area.
Annulation and Directed C-N Bond Formation Strategies
Annulation strategies involve the construction of a new ring onto an existing molecule. For indazole synthesis, this could entail the reaction of a substituted benzene derivative with a reagent that provides the necessary atoms for the pyrazole ring, leading to the fused indazole system. mdpi.com Directed C-N bond formation is another advanced approach that allows for the regioselective formation of the N-N bond, which is crucial for the construction of the indazole core. This can be achieved through transition metal-catalyzed reactions where a directing group on the substrate guides the catalyst to a specific position for C-N bond formation. For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles, showcasing the power of directed C-N bond formation. organic-chemistry.org
Improved Synthesis Methodologies and Yield Optimization
The synthesis of this compound typically involves the introduction of the ethynyl group at the C6 position of a pre-formed 1-methyl-1H-indazole ring. A common and effective method for this transformation is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. The optimization of this key step is crucial for maximizing yield and ensuring the economic viability and sustainability of the synthesis.
Research into the Sonogashira reaction has identified several parameters that can be fine-tuned to enhance reaction efficiency. Key areas of optimization include the choice of catalyst, base, solvent, and reaction temperature. For instance, copper-free Sonogashira protocols have been developed to address the environmental and potential toxicological concerns associated with copper co-catalysts. kaust.edu.sa Studies have shown that reducing the catalyst loading of the primary palladium catalyst can be achieved without compromising the yield, with concentrations as low as 0.025–0.25 mol% proving effective for certain substrates. kaust.edu.sa
The selection of the base and solvent system is also critical. While various bases can be employed, triethylamine (B128534) has been identified as highly effective, and the required excess can often be reduced, improving the atom economy of the reaction. kaust.edu.sa Furthermore, conducting the reaction in aqueous media aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. kaust.edu.sa
| Parameter | Variable | Impact on Reaction | Example/Finding |
|---|---|---|---|
| Catalyst System | Palladium Loading | Reducing catalyst loading lowers cost and residual metal contamination. | Effective coupling can be achieved with catalyst concentrations as low as 0.025 mol%. kaust.edu.sa |
| Catalyst System | Copper Co-catalyst | Copper-free systems are more environmentally benign. | Efficient protocols have been developed that work in the absence of copper. kaust.edu.sa |
| Base | Type and Amount | Affects reaction rate and side-product formation. | Triethylamine was found to give the best results, with the required excess reducible from nine to four equivalents. kaust.edu.sa |
| Solvent | Solvent Choice | Impacts solubility, reaction rate, and environmental footprint. | Aqueous media can be used successfully, aligning with green chemistry principles. kaust.edu.sa |
| Precursor Intermediate | Leaving Group | The reactivity of the halide or triflate at the C6 position influences coupling efficiency. | In analogous systems, replacing a mesylate with a bromide intermediate tripled the overall yield. researchgate.net |
Derivatization Strategies for Structural Diversity and Analog Generation
Regioselective Functionalization of the Indazole Ring System
The indazole scaffold possesses two nitrogen atoms (N-1 and N-2) within its pyrazole ring, presenting a significant challenge in regioselectivity during functionalization reactions such as alkylation and acylation. While the target compound, this compound, is already substituted at the N-1 position, understanding the principles of regioselectivity is crucial for further derivatization or for the synthesis of analogs with substitution at the N-2 position.
The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov However, reactions like N-alkylation often yield a mixture of both N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions. The development of regioselective protocols is therefore a key focus of synthetic research.
Studies have demonstrated that the choice of base and solvent plays a pivotal role in directing the outcome of N-alkylation. A promising system for achieving high N-1 selectivity involves the use of sodium hydride (NaH) in tetrahydrofuran (THF). researchgate.net This high selectivity is hypothesized to result from the coordination of the sodium cation between the indazole N-2 atom and an electron-rich group on a substituent, creating a "tight ion pair" that sterically hinders attack at N-2 and directs the electrophile to the N-1 position.
Conversely, different conditions can favor N-2 substitution. The electronic properties of substituents on the indazole ring also exert a strong influence. Electron-withdrawing groups located at the C7 position, for example, have been shown to confer excellent N-2 regioselectivity (≥96%). researchgate.net This highlights how steric and electronic effects can be manipulated to control the site of functionalization on the indazole core.
| Factor | Condition/Variable | Favored Regioisomer | Rationale |
|---|---|---|---|
| Base/Solvent System | Sodium Hydride (NaH) in Tetrahydrofuran (THF) | N-1 | Formation of a tight ion pair with the sodium cation is thought to direct alkylation to the N-1 position. researchgate.net |
| Ring Substituents | Electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me) | N-2 | Electronic effects alter the nucleophilicity of the nitrogen atoms, favoring reaction at N-2. researchgate.net |
| Ring Substituents | Sterically bulky groups at C7 | N-1 | Steric hindrance around the N-1 position is reduced relative to the N-2 position. |
| Thermodynamics | Equilibration Conditions | N-1 | The 1H-indazole tautomer and its corresponding N-1 substituted derivatives are typically more thermodynamically stable. nih.gov |
Synthesis of Novel Hybrid Structures Incorporating the this compound Moiety
The terminal ethynyl group at the C6 position of this compound is a versatile functional handle for generating a wide array of novel hybrid structures and analogs. This functionality is particularly amenable to "click chemistry," a class of reactions known for their high yields, reliability, and simple reaction conditions. tcichemicals.comnih.gov
The most prominent click reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and regioselective coupling of the terminal alkyne of the indazole moiety with a diverse range of molecules bearing an azide group. The result is a stable 1,4-disubstituted 1,2,3-triazole linker that covalently connects the indazole core to another molecular entity. nih.gov This modular approach enables the rapid construction of large compound libraries by combining the indazole building block with various azide-containing fragments, such as other heterocyclic systems, peptides, or fluorophores. tcichemicals.comrsc.org
| Strategy | Key Reaction | Description | Resulting Structure |
|---|---|---|---|
| Click Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | An efficient and highly regioselective reaction between the terminal alkyne of the indazole and an azide-functionalized molecule (R-N₃). nih.gov | A hybrid molecule where the indazole moiety is linked to a second fragment (R) via a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov |
| Molecular Hybridization | Multi-step Synthesis | The rational design and synthesis of molecules that covalently link the indazole core to another distinct heterocyclic system. | Indazole-thiadiazole hybrids or other fused/linked heterocyclic systems. nih.gov |
| Cross-Coupling Reactions | Sonogashira, Suzuki, or Heck Coupling | Palladium-catalyzed reactions can further functionalize the ethynyl group or other positions on the indazole ring to build complex structures. | Complex aryl- or vinyl-substituted indazole derivatives. |
Medicinal Chemistry and Pre Clinical Biological Investigations
Role of the 6-Ethynyl-1-methyl-1H-indazole Scaffold in Medicinal Chemistry Research
The 1H-indazole framework is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. nih.gov Its derivatives have been explored for a wide range of therapeutic applications, including their potential as anti-tumor, anti-inflammatory, and anti-bacterial agents. nih.gov The versatility of the indazole scaffold allows for structural modifications to optimize biological activity and drug-like properties. nih.gov
The introduction of an ethynyl (B1212043) group at the C-6 position and a methyl group at the N-1 position of the indazole ring, creating this compound, offers specific advantages in drug design. The ethynyl group, a linear and rigid moiety, can participate in various non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. This functional group can also serve as a synthetic handle for further molecular elaboration through reactions like Sonogashira coupling. nih.gov The N-1 methylation of the indazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also affect its binding mode within a target protein. mdpi.com This strategic functionalization makes the this compound scaffold a valuable starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and oncology. researchgate.netgoogle.com
In Vitro and Cellular Biological Activity Profiling and Mechanistic Studies
Derivatives of the this compound scaffold have demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines.
Studies have shown that compounds incorporating the indazole framework exhibit inhibitory activity against various cancer cell lines. For instance, certain indazole derivatives have shown promising inhibitory effects against human cancer cell lines such as the lung cancer cell line A549, the chronic myeloid leukemia cell line K562, the prostate cancer cell line PC-3, and the liver cancer cell line Hep-G2. nih.govresearchgate.net One particular indazole derivative demonstrated a noteworthy IC50 value of 5.15 µM against the K562 cell line, indicating potent antitumor activity. nih.govresearchgate.net Furthermore, derivatives of 3-ethynyl-1H-indazoles have shown mild to moderate anticancer activities against HCT-116 and MDA-MB-231 cell lines. mdpi.comresearchgate.net
Interactive Table: Anti-proliferative Activity of Indazole Derivatives
| Cell Line | Cancer Type | Compound Activity | Reference |
|---|---|---|---|
| Hep-G2 | Hepatoma | Promising inhibitory effects | nih.govresearchgate.net |
| A549 | Lung Cancer | Promising inhibitory effects | nih.govresearchgate.net |
| K562 | Chronic Myeloid Leukemia | IC50 of 5.15 µM for one derivative | nih.govresearchgate.net |
| PC-3 | Prostate Cancer | Promising inhibitory effects | nih.govresearchgate.net |
| HCT116 | Colon Carcinoma | Mild to moderate anticancer activities | mdpi.comresearchgate.net |
| MDA-MB-231 | Breast Cancer | Mild to moderate anticancer activities | mdpi.comresearchgate.net |
The anti-cancer activity of indazole derivatives is often linked to their ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle. Research has confirmed that certain indazole compounds can trigger apoptosis in cancer cells in a concentration-dependent manner. nih.govresearchgate.net This induction of apoptosis is a critical mechanism for eliminating cancerous cells. In addition to apoptosis, these compounds have been observed to cause cell cycle arrest, preventing the proliferation of cancer cells. For example, one study noted that a specific indazole derivative induced G0/G1 phase arrest in treated cells.
The molecular mechanisms underlying the pro-apoptotic effects of indazole derivatives involve the modulation of key regulatory proteins. Studies have indicated that these compounds can inhibit members of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govresearchgate.net Specifically, they have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. researchgate.net Furthermore, the p53/MDM2 pathway, a critical tumor suppressor pathway, has been identified as a target. nih.govresearchgate.net The p53 protein plays a vital role in initiating apoptosis in response to cellular stress. google.com By potentially inhibiting the interaction between p53 and its negative regulator MDM2, these indazole derivatives can lead to the activation of p53 and subsequent cancer cell death. nih.govresearchgate.net
The this compound scaffold has been identified as a promising framework for the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. A new series of 3-ethynyl-1H-indazoles has been synthesized and evaluated as potential kinase inhibitors. researchgate.net Certain compounds from this series demonstrated low micromolar inhibition against key components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. researchgate.net Computational modeling and structure-activity relationship (SAR) studies have suggested a novel mode for PI3K inhibition, leading to the development of a PI3Kα isoform-specific compound. researchgate.net
Furthermore, derivatives of 6-ethynyl-1H-indole have been reported as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase critical for cancer progression. nih.gov One such inhibitor exhibited excellent inhibitory activity and kinase selectivity. nih.gov The indazole ring in some inhibitors has been shown to bind stably to both wild-type and mutant forms of the BCR-ABL kinase, a key driver in chronic myeloid leukemia. nih.gov The indazole NH and amino groups form critical hydrogen bonds with residues in the kinase domain. nih.gov
Kinase Inhibition Mechanisms and Target Elucidation
Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation (PI3K, PDK1, mTOR)
The PI3K/PDK1/mTOR signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. nih.gov Research into the inhibitory potential of the ethynyl-indazole scaffold has yielded significant findings. A 2010 study by Barile et al. synthesized and evaluated a series of 3-ethynyl-1H-indazoles, which are structural isomers of this compound. nih.govresearchgate.net
This research identified several compounds that exhibited inhibitory activity against key components of the PI3K pathway. nih.gov A selection of these compounds demonstrated low micromolar inhibition of PI3K, PDK1, and mTOR kinases in both biochemical and cell-based assays. nih.govresearchgate.net Notably, the study found compounds that acted as multiple inhibitors of PI3Kα, PDK1, and mTOR, while others were dual PI3Kα/PDK1 inhibitors. nih.gov The most potent compound from this series displayed a nanomolar inhibition against the PI3Kα isoform. nih.gov These findings underscore the potential of the ethynyl-indazole core as a valuable starting point for developing inhibitors of the PI3K pathway. nih.gov
Table 1: Inhibitory Activity of Selected 3-Ethynyl-1H-Indazole Analogs on the PI3K Pathway Data sourced from Barile et al. (2010). The reported compounds are structural isomers of this compound.
| Compound ID | PI3Kα IC₅₀ (µM) | PDK1 IC₅₀ (µM) | mTOR IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| 6 | 1.05 | >50 | >10 | Multiple PI3Kα/PDK1/mTOR inhibitor |
| 9 | 1.85 | >50 | >10 | Dual PI3Kα/PDK1 inhibitor |
| 10 | 0.361 | 3.87 | >10 | Multiple PI3Kα/PDK1/mTOR inhibitor; most potent against PI3Kα |
| 13 | 5.12 | >50 | >10 | Dual PI3Kα/PDK1 inhibitor |
Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition
The ERK/MAPK pathway is crucial for transmitting extracellular signals to intracellular targets that control cell proliferation, differentiation, and survival. epo.org Its activation is a key factor in many human cancers, making it an attractive target for therapeutic intervention. epo.orgrsc.org The indazole scaffold has been identified as a promising core for the development of ERK1/2 inhibitors. rsc.orgwipo.intwipo.int Several research programs have reported the discovery of indazole derivatives with potent ERK inhibitory activity. rsc.orgnih.gov For instance, Li et al. reported a series of indazole amide derivatives as inhibitors of ERK1/2, with one compound showing an IC₅₀ value of 33.8 nM against ERK2. rsc.org However, specific studies investigating the direct inhibitory effect of this compound on ERK1/2 have not been identified in the reviewed literature.
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
ASK1 is a member of the mitogen-activated protein kinase (MAPK) family that plays a significant role in cellular responses to stress, such as oxidative stress, and is involved in apoptosis and inflammation. nih.govresearchgate.net Inhibition of ASK1 has emerged as a therapeutic strategy for inflammatory diseases and other conditions. nih.gov A series of novel 1H-indazole derivatives have been designed and synthesized as ASK1 inhibitors. nih.govresearchgate.net In one study, a lead compound from this series demonstrated excellent in vitro ASK1 kinase activity and potent cellular inhibition. nih.gov Mechanistic studies confirmed that the compound suppresses phosphorylation within the ASK1-p38/JNK signaling pathway. nih.gov While this highlights the utility of the indazole scaffold for targeting ASK1, research specifically evaluating this compound in this context is not presently available.
Other Protein Kinase Targets (e.g., EGFR, FGFRs, RET, ALK, ROS1, TRKs, MNK, CDK, SRC)
The versatility of the indazole scaffold has led to its exploration as an inhibitor for a wide array of other protein kinases implicated in oncology. The development of indazole-based drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) showcases the success of this chemical class. rsc.org
Preclinical research has identified indazole derivatives with activity against numerous other kinases:
Bcr-Abl: In the context of chronic myelogenous leukemia (CML), the Bcr-Abl fusion protein is a key oncogenic driver. A series of 3-amino-4-ethynyl indazole derivatives were designed as Bcr-Abl inhibitors, with some compounds showing potent activity against both wild-type and the clinically resistant T315I mutant forms of the kinase. nih.gov
CDK: Cyclin-dependent kinases are fundamental regulators of the cell cycle. Indazole amide derivatives have been reported as CDK2 inhibitors. rsc.org
VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis. Indazole-pyrimidine based derivatives have been investigated as VEGFR-2 inhibitors. rsc.org
While these studies were not conducted on this compound itself, they collectively demonstrate the broad applicability of the indazole core in designing inhibitors for diverse and therapeutically relevant protein kinases.
Table 2: Selected Protein Kinase Targets of Various Indazole Derivatives
| Target Kinase | Indazole Derivative Class | Therapeutic Area | Reference |
|---|---|---|---|
| Bcr-Abl (incl. T315I mutant) | 3-Amino-4-ethynyl indazoles | Chronic Myelogenous Leukemia | nih.gov |
| ERK1/2 | Indazole amides | Cancer | rsc.org |
| ASK1 | 1H-Indazole derivatives | Inflammatory Disease | nih.gov |
| VEGFR-2 | Indazole-pyrimidine derivatives | Cancer (Anti-angiogenesis) | rsc.org |
| CDK2 | Indazole amides | Cancer | rsc.org |
Investigations into Other Biological Activities
Anti-inflammatory and Immunomodulatory Potentials
Indazole derivatives have long been recognized for their anti-inflammatory properties. nih.govnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Bendazac is based on an indazole structure. nih.gov The mechanism for these effects can be multifaceted. As discussed, the inhibition of kinases like ASK1, which are involved in inflammatory signaling pathways, represents one potential avenue for the anti-inflammatory action of indazole compounds. nih.gov Research has confirmed the role of the ASK1-p38/JNK pathway in mediating inflammatory responses, and its inhibition by indazole derivatives points to their therapeutic potential in treating inflammatory conditions. nih.govnih.gov
Antimicrobial and Antiparasitic Research Applications
The indazole scaffold has also been a subject of investigation for its potential antimicrobial and antiparasitic activities. nih.govnih.gov Various substituted indazole derivatives have shown promise in this area. nih.gov For instance, certain 1H-indazole analogues have been developed as potent anti-bacterial agents. nih.gov Furthermore, related heterocyclic compounds like benzimidazoles and imidazoles are well-established classes of antiparasitic and antimicrobial drugs, suggesting that fused nitrogen-containing heterocyclic systems are a rich source for the discovery of new anti-infective agents. cymitquimica.com While this provides a rationale for exploring the antimicrobial potential of this compound, specific studies on its activity against bacteria or parasites were not found in the reviewed literature.
Metabolic Pathway Modulation (e.g., Glucagon (B607659) Receptor Antagonism, Glucokinase Activation)
The modulation of metabolic pathways is a critical strategy for treating diseases like type 2 diabetes. Research into indazole-based compounds has identified their potential as modulators of glucose homeostasis.
Glucagon Receptor Antagonism A novel series of potent glucagon receptor antagonists (GRAs) has been developed based on an indazole core. nih.gov Glucagon is a peptide hormone that opposes the action of insulin, and its antagonism is a therapeutic strategy to lower blood glucose levels. google.com In the development of these indazole-based GRAs, structure-activity relationship (SAR) studies were centered on modifying the C3 and C6 positions of the indazole nucleus, as well as the benzylic position on the N-1 nitrogen. nih.gov Through these modifications, multiple potent GRAs were identified that not only showed excellent in vitro profiles but also demonstrated good pharmacokinetics in rats. nih.gov One particular compound from this series, GRA 16d, was found to be orally active in a glucagon challenge model in humanized glucagon receptor (hGCGR) mice and significantly lowered acute glucose levels in obese diabetic (ob/ob) mouse models. nih.gov
Glucokinase Activation Glucokinase (GK) plays a crucial role in glucose metabolism by catalyzing the phosphorylation of glucose, primarily in the liver and pancreatic β-cells. epo.org Activators of this enzyme are considered a promising therapeutic approach for type II diabetes. epo.org While various heterocyclic compounds have been investigated as glucokinase activators, specific research detailing this compound or its direct derivatives in this role is not extensively documented in the reviewed literature. google.comgoogleapis.comgoogle.com
Enzyme Inhibition Studies (e.g., IDO1, MAT2A)
Enzyme inhibition is a primary mechanism through which small-molecule drugs exert their effects. Derivatives of this compound have been investigated as inhibitors of enzymes involved in cancer and immune response.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govresearchgate.net Its expression in the tumor microenvironment is a key mechanism of immune evasion, making it a significant target for cancer immunotherapy. nih.govgoogle.com Substituted indazoles have been identified as a promising class of IDO1 inhibitors. researchgate.net For instance, 4,6-disubstituted-1H-indazoles have been explored as potent dual inhibitors of both IDO1 and the related enzyme TDO. mdpi.com Selective IDO1 inhibitors can reverse the immunosuppressive effects of kynurenine, enhancing the efficacy of immunotherapies like CAR-T cell therapy in gastrointestinal cancers. nih.gov
Methionine Adenosyltransferase 2A (MAT2A) Inhibition MAT2A is the catalytic subunit of an enzyme that produces S-adenosylmethionine (SAM), a universal methyl donor essential for cellular processes, including the regulation of gene expression. nih.gov In certain cancers, inhibiting MAT2A can suppress cell proliferation. nih.gov Fluorinated phenylethynyl-substituted heterocycles, including derivatives of 1H-indazole, have been shown to inhibit the proliferation of LS174T colon cancer cells by targeting MAT2A. nih.govuky.edu Specifically, compounds like 5-((2,6-difluorophenyl)ethynyl)-1-methyl-1H-indazole demonstrated significant inhibition of cell proliferation. uky.edu The mechanism involves the inhibition of cyclin D1 and the induction of the cyclin-dependent kinase inhibitor p21. nih.gov
CFTR Corrector Mechanisms
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. nih.govgoogle.com The most common mutation, F508del, leads to protein misfolding and trafficking defects. google.comgoogle.com CFTR correctors are small molecules that aim to rescue the function of this mutant protein.
Indazole derivatives have emerged in the development of CFTR correctors. The preclinical compound ARN23765, which features a tetrahydro-1H-indazol-1-yl core, has shown subnanomolar potency in rescuing F508del-CFTR function in human bronchial epithelial cells. nih.gov CFTR correctors are often classified based on their mechanism of action: Type I correctors target defects at the interface of nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs), Type II correctors act on NBD2, and Type III correctors address defects within NBD1 itself. nih.gov Preliminary data suggest that ARN23765 functions as a Type I corrector. nih.gov Photoaffinity labeling studies have shown that it directly interacts with and stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein, contributing to the rescue of the F508del-CFTR mutant. nih.govacs.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For this compound derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity for various biological targets, including kinases, metabolic receptors, and enzymes involved in oncology. nih.govnih.gov
Identification of Key Structural Determinants for Biological Potency
SAR studies have successfully identified specific structural features of indazole derivatives that are crucial for their biological effects.
For MAT2A Inhibition: In the context of inhibiting LS174T colon cancer cell proliferation, fluorinated phenylethynyl-substituted 1H-indazoles require specific substitutions for high potency. A key determinant is the presence of an N-methylamino or N,N-dimethylamino group on the indazole ring. Furthermore, the presence of two halo substituents, particularly a 2,6-difluoro pattern on the phenylethynyl ring, was found to be important for activity. nih.govuky.edu
For Antitumor Activity: In a broader antitumor context against various cancer cell lines, substitutions on a phenyl ring attached to the C-5 position of the indazole core significantly impact activity. For instance, against the Hep-G2 cell line, a 3,5-difluoro substituent on the C-5 phenyl ring resulted in greater antiproliferative activity compared to 4-fluoro or 3-fluoro substitutions. semanticscholar.org
For Glucagon Receptor Antagonism: For indazole-based glucagon receptor antagonists, SAR exploration focused on the C3 and C6 positions of the indazole core, indicating these sites are critical for potent interaction with the receptor. nih.gov
For Kinase Inhibition: In the development of kinase inhibitors based on a 3-ethynyl-1H-indazole scaffold, methoxy (B1213986) substituents were found to influence potency. researchgate.net
Impact of Substituent Modifications on Target Selectivity
Modifying substituents on the this compound scaffold not only affects potency but can also fine-tune the selectivity of the compound for a specific biological target over others.
Systematic modification of the indazole scaffold can enhance selectivity against specific kinases. For example, in a series of inhibitors targeting p21 activated kinase 4 (PAK4), which share a similar 6-ethynyl-1H-indole core, replacing a hydrophobic substituent with hydrophilic ones, such as a morpholine (B109124) or N-methylpiperazine group, led to an increase in activity. nih.gov Furthermore, creating bioisosteric replacements of the core, such as switching from an indole (B1671886) to different azaindole isomers (e.g., 4-azaindole, 5-azaindole, 7-azaindole), resulted in significant variations in inhibitory potency against PAK4. nih.gov This highlights how subtle changes to the heterocyclic core and its substituents can direct the compound's activity and selectivity. Similarly, in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, modifications to an aniline (B41778) substituent on a related pyrrolopyridine scaffold were shown to modulate selectivity against other kinases like CDK2. nih.gov
Table of Compounds
| Compound Name |
| This compound |
| 5-((2,6-difluorophenyl)ethynyl)-1-methyl-1H-indazole |
| 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine |
| 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine |
| ARN23765 |
| Epacadostat |
Inhibition of LS174T Colon Cancer Cell Proliferation by Phenylethynyl-Substituted Heterocycles
Computational and Theoretical Chemical Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.
While specific docking studies for 6-ethynyl-1-methyl-1H-indazole are not extensively detailed in the available literature, research on analogous ethynyl-indazole structures provides significant insights into its potential interactions. For instance, molecular docking has been effectively used to study how thiazoloindazole-based derivatives bind to acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov Similarly, studies on phenylethynyl-substituted 1H-indazoles have used docking to explore their binding to methionine S-adenosyltransferase-2 (MAT2A), an enzyme implicated in cancer cell proliferation. nih.gov These studies typically reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site of the protein. nih.gov
Computational modeling combined with structure-activity relationship studies on 3-ethynyl-1H-indazoles has suggested novel binding modes for inhibiting kinases in the PI3K pathway. researchgate.net For this compound, it is hypothesized that the ethynyl (B1212043) group could form key interactions, potentially including covalent bonds with nucleophilic residues in a target protein, while the indazole core serves as a scaffold anchoring the molecule in the binding pocket. Docking simulations for this compound against various kinases and other enzymes would be a critical step in identifying its most promising biological targets.
Table 1: Predicted Interaction Profile for this compound Based on Analogous Compounds
| Target Class | Potential Interacting Moieties of Ligand | Type of Interaction | Reference |
| Kinases (e.g., VEGFR-2, PI3K) | Indazole nitrogen, Ethynyl group | Hydrogen bonding, π-π stacking | researchgate.nettandfonline.com |
| Acetylcholinesterase (AChE) | Indazole core, Methyl group | Hydrophobic interactions, π-π stacking | nih.gov |
| Methionine S-adenosyltransferase-2 (MAT2A) | Ethynyl group, Indazole ring | Hydrophobic interactions, π-cation interactions | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for analyzing the electronic properties and reactivity of molecules. These methods provide a detailed understanding of molecular structure, stability, and the distribution of electrons.
For indazole derivatives, DFT has been successfully applied to investigate their electronic characteristics and predict molecular properties that align with experimental findings. Studies on the tautomeric equilibrium of indazoles have shown that quantum chemical calculations can accurately predict the relative stability of different forms, with the 1H-tautomer generally being more stable than the 2H-tautomer. mdpi.comjmchemsci.com This is relevant for this compound, as the methylation at the N1 position fixes its tautomeric form.
DFT calculations at levels such as B3LYP/6-311G(d,p) are used to determine key electronic descriptors. researchgate.net These calculations can elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, condensed Fukui functions can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.
Table 2: Key Parameters from Quantum Chemical Calculations for Indazole Scaffolds
| Parameter | Significance | Typical Method | Reference |
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability | DFT, B3LYP | researchgate.net |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability | DFT, B3LYP | researchgate.net |
| Chemical Hardness/Potential | Measures molecular stability and reactivity | Ab initio, MP2 | |
| Tautomeric Stability | Predicts the most stable isomeric form | DFT, THEOCHEM | mdpi.com |
| Fukui Functions | Identifies reactive sites within the molecule | Mulliken Population Analysis |
Conformational Analysis and Molecular Dynamics Simulations of Compound-Protein Complexes
While docking provides a static picture of binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.
The bioactive conformation of a ligand, the specific three-dimensional shape it adopts when interacting with its target, is critical for its activity. tandfonline.com MD simulations of a ligand-protein complex can assess the stability of the interactions predicted by docking. For example, extensive molecular simulation studies have been performed on pyridazine (B1198779) derivatives targeting VEGFR-2 to investigate their probable interactions and binding stability. tandfonline.com
For this compound, MD simulations would be essential to validate docking predictions and to understand the dynamics of its interaction with a potential target kinase. The simulations could reveal whether the initial binding pose is maintained over time and identify key residues that form stable and persistent interactions. This information is invaluable for structure-based drug design, allowing for modifications to the ligand to improve its binding affinity and selectivity. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of the regions involved in different types of intermolecular contacts.
For this compound, Hirshfeld surface analysis would provide detailed insights into how the molecules pack in a crystal lattice. It would quantify the contributions of the ethynyl and methyl groups to the intermolecular interactions, highlighting the importance of specific hydrogen bonds and other van der Waals forces. This understanding is crucial not only for crystallography but also for predicting physicochemical properties like solubility and melting point.
Applications in Chemical Biology and Drug Discovery Research
Utilization of 6-Ethynyl-1-methyl-1H-indazole as Chemical Probes for Biological Target Identification
The identification of a drug's biological target is a critical step in understanding its mechanism of action. The terminal alkyne of this compound makes it an ideal chemical probe for this purpose through a strategy known as Activity-Based Protein Profiling (ABPP).
The core of this approach lies in the "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comorganic-chemistry.org This reaction is highly efficient, specific, and biocompatible, meaning it can be performed in complex biological mixtures without interfering with native processes. sigmaaldrich.comtcichemicals.com
The workflow for target identification using an alkyne-functionalized probe like this compound typically involves several steps:
Target Engagement: The probe is introduced to cells or cell lysates, where it binds to its specific protein target(s).
Lysis and Click Reaction: The cells are lysed, and an azide-containing reporter tag is added. This tag could be a fluorescent dye for imaging or a biotin (B1667282) molecule for affinity purification. The CuAAC reaction covalently links the reporter tag to the probe-bound protein. tcichemicals.com
Analysis: The now-labeled proteins can be visualized via fluorescence or isolated using streptavidin beads (which bind strongly to biotin).
Identification: The isolated proteins are typically identified using proteomic techniques, such as mass spectrometry, revealing the biological target of the original compound. nih.gov
This method allows researchers to directly pinpoint the proteins that interact with the indazole scaffold in a complex biological system, providing crucial insights for drug development.
Role in Lead Optimization and Rational Drug Design Methodologies
Once an initial "hit" compound is identified, lead optimization is the process of refining its chemical structure to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. The indazole nucleus is a common starting point for such efforts. nih.govinnovatpublisher.com Rational drug design, often guided by structural information from X-ray crystallography or computational modeling, allows chemists to make targeted modifications to the lead compound. nih.gov
The 6-position of the indazole ring, where the ethynyl (B1212043) group is located in this specific compound, is a common site for modification to enhance interactions with the target protein. For example, in the development of Checkpoint Kinase 1 (Chek1) inhibitors, the introduction of various groups at the C6 position of the indazole ring was explored to optimize potency and selectivity. nih.gov
Structure-guided design methodologies are instrumental in this process. By understanding the three-dimensional structure of the drug target, often a kinase's ATP-binding pocket, researchers can design modifications to the indazole scaffold that create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, thereby increasing binding affinity and potency. nih.govnih.gov
Table 1: Examples of Lead Optimization on the Indazole Scaffold
| Lead Compound Scaffold | Target Kinase | Optimization Strategy | Result |
| 1H-Indazole | Fibroblast Growth Factor Receptors (FGFRs) | Fragment-led de novo design and substitution optimization. nih.gov | Identification of inhibitors with IC50 values in the low micromolar range. nih.gov |
| 3-(Indol-2-yl)indazole | Checkpoint Kinase 1 (Chek1) | Introduction of amides and heteroaryl groups at the C6 position. nih.gov | Improved potency and selectivity over other kinases like Cdk7. nih.gov |
| 1H-Indazole Amide | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Structure-guided and knowledge-based design. nih.gov | Development of compounds with nanomolar enzymatic and micromolar cellular activity. nih.gov |
Development of ATP Mimetic Scaffolds Based on the Indazole Framework
Many drugs, particularly kinase inhibitors, function by competing with endogenous ligands like adenosine triphosphate (ATP). The indazole ring is structurally similar to the adenine portion of ATP, making it an excellent "hinge-binding" scaffold. innovatpublisher.com The hinge region is a flexible part of a kinase that connects its two lobes and is crucial for ATP binding.
The nitrogen atoms of the indazole's pyrazole (B372694) ring can form one or more critical hydrogen bonds with the backbone amide groups of the kinase hinge region. This interaction mimics how ATP's adenine ring binds, allowing indazole-based inhibitors to occupy the ATP-binding site and block kinase activity effectively. nih.gov
The design of many potent kinase inhibitors relies on this principle. The indazole core serves as an anchor in the hinge region, while substitutions at other positions (like C3, C5, or C6) are tailored to interact with other parts of the ATP pocket, thereby conferring potency and selectivity for a specific kinase. nih.govnih.gov
Fragment-Based Drug Discovery Approaches Incorporating Indazole Moieties
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new lead compounds. It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to the drug target. nih.gov Once a fragment hit is identified, it is optimized into a more potent lead by either "growing" the fragment to occupy more of the binding site or "linking" it to another fragment that binds nearby. nih.gov
The indazole moiety is an ideal fragment for targeting kinases due to its inherent hinge-binding capability. In one example, an FBDD approach was used to identify novel inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer and drug resistance. An indazole fragment hit was identified through high-concentration screening and subsequently optimized, guided by docking studies, to yield a potent inhibitor with moderate exposure levels in preclinical models. nih.gov
Similarly, a fragment-based strategy was employed to develop inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1). This effort led to a novel class of inhibitors based on a 1H-benzo[d]imidazol-2-yl)-1H-indazol structure, with the most potent compounds showing IC50 values in the nanomolar range. nih.gov
Table 2: Indazole Moieties in Fragment-Based Drug Discovery
| Target | Fragment Hit | Discovery Method | Outcome |
| AXL Kinase | Indazole fragment | High-concentration biochemical screening and fragment expansion. nih.gov | Potent inhibitor with good kinase selectivity and moderate in vivo exposure. nih.gov |
| PDK1 | Low molecular weight fragments | Biochemical screening followed by in silico fragment linking. nih.gov | Discovery of potent PDK1 inhibitors that selectively kill cancer cells with specific mutations. nih.gov |
Strategies for Overcoming Drug Resistance in Pre-clinical Models
A major challenge in cancer therapy is acquired drug resistance, where tumors evolve and no longer respond to initial treatments. Often, this is due to mutations in the target protein that prevent the drug from binding effectively. A prominent example is the "gatekeeper" mutation in kinases, where a small amino acid is replaced by a larger one, sterically blocking the drug.
Rational drug design using the indazole scaffold has been successful in creating inhibitors that overcome such resistance. For instance, in Chronic Myeloid Leukemia (CML), resistance to the drug imatinib often arises from the T315I mutation in the BCR-ABL kinase. nih.gov Researchers have designed diarylamide 3-aminoindazole inhibitors that are potent against both the normal (wild-type) BCR-ABL and the drug-resistant T315I mutant. nih.gov These inhibitors are designed to accommodate the bulkier isoleucine residue of the mutated kinase while still maintaining the crucial hinge-binding interactions of the indazole core. nih.gov
Similarly, indazole-based compounds have been rationally designed as type II inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML). These inhibitors were found to be particularly potent against FLT3 mutants that are associated with drug resistance. researchgate.net This demonstrates the versatility of the indazole scaffold in developing next-generation inhibitors specifically aimed at overcoming clinical resistance mechanisms.
Future Research Directions and Pre Clinical Translational Potential
Exploration of Novel Biological Targets and Signaling Pathways for Indazole Derivatives
Indazole derivatives have a well-documented history of interacting with a wide range of biological targets, particularly protein kinases. rsc.orgnih.gov Future research on 6-ethynyl-1-methyl-1H-indazole would likely begin with screening against various kinase families implicated in diseases like cancer and inflammatory disorders. rsc.orgbenthamscience.com
Key areas of exploration include:
Kinase Inhibition: Many indazole-containing compounds are potent kinase inhibitors. rsc.org For instance, derivatives have shown significant activity against targets like Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The ethynyl (B1212043) group at the 6-position of this compound could be leveraged to form covalent bonds with specific amino acid residues within the kinase active site, potentially leading to highly potent and selective irreversible inhibitors.
Non-Kinase Targets: Beyond kinases, indazole derivatives have shown activity against other important cellular targets. These include enzymes like trypanothione (B104310) reductase in Leishmania, suggesting potential applications in infectious diseases. nih.gov The unique electronic properties of the ethynyl group could facilitate novel interactions with such targets.
Signaling Pathway Modulation: By identifying the primary molecular targets, subsequent research can elucidate the impact on downstream signaling pathways. For example, inhibition of receptor tyrosine kinases like VEGFR would be expected to modulate pathways involved in angiogenesis and cell proliferation. nih.gov
| Potential Target Class | Examples of Indazole Activity | Potential for this compound |
| Protein Kinases | VEGFR, FGFR, EGFR, Aurora kinases nih.govresearchgate.net | High potential for selective and covalent inhibition. |
| Parasitic Enzymes | Trypanothione reductase nih.gov | Exploration for novel anti-parasitic agents. |
| Other Enzymes | Sirtuin 1 (Sirt1) activators nih.gov | Investigation into metabolic and age-related diseases. |
Development of Advanced Synthetic Strategies for the Generation of Complex and Diverse Analogues
The synthesis of indazole derivatives has evolved significantly, with numerous methods available for the construction of the core bicyclic system and for the introduction of various substituents. nih.govresearchgate.net For this compound, future synthetic efforts would focus on creating a library of analogues for structure-activity relationship (SAR) studies.
Advanced synthetic strategies could include:
Cross-Coupling Reactions: The ethynyl group is an excellent handle for various cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. caribjscitech.com This would allow for the introduction of a wide array of aryl, heteroaryl, and other functional groups at the 6-position, enabling fine-tuning of the compound's properties.
Click Chemistry: The terminal alkyne of the ethynyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." nih.gov This highly efficient reaction could be used to conjugate the indazole core to other molecules, such as targeting ligands or fluorescent probes.
Diversity-Oriented Synthesis: High-throughput synthesis methodologies can be employed to rapidly generate a large and diverse library of analogues. caribjscitech.com This would involve varying the substituents at multiple positions on the indazole ring to explore a wider chemical space.
Integration of High-Throughput Screening and Multi-omics Data in Mechanistic Research
To efficiently explore the biological potential of a library of this compound analogues, high-throughput screening (HTS) is an indispensable tool. youtube.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype. youtube.comacs.org
An integrated approach would involve:
Biochemical and Cellular HTS: Initial screening would likely involve biochemical assays against a panel of purified enzymes (e.g., kinases) and cell-based assays to assess effects on cell viability, proliferation, or specific signaling pathways. acs.org
Multi-omics Analysis: For promising "hit" compounds identified through HTS, multi-omics approaches can provide a deeper understanding of their mechanism of action. This could include:
Proteomics: To identify changes in protein expression and post-translational modifications.
Transcriptomics: To analyze changes in gene expression.
Metabolomics: To study alterations in cellular metabolism.
Computational Modeling: In silico docking studies can help predict the binding modes of active compounds and guide the design of new analogues with improved potency and selectivity. acs.org
Pre-clinical Validation of Lead Compounds and Therapeutic Hypotheses
Once a lead compound with desirable potency, selectivity, and cellular activity is identified, it must undergo rigorous preclinical validation. This stage is crucial for assessing the compound's potential as a therapeutic agent.
Key steps in preclinical validation include:
In Vitro Characterization: Comprehensive profiling of the lead compound's activity against a broader panel of cell lines and targets to confirm its selectivity.
Pharmacokinetic (PK) Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. This data is essential for determining the appropriate dosing regimen for in vivo studies. nih.gov
In Vivo Efficacy Studies: Testing the lead compound in animal models of the target disease (e.g., tumor xenograft models for cancer) to assess its therapeutic efficacy. rsc.org
Toxicology Studies: Preliminary assessment of the compound's safety profile to identify any potential off-target toxicities.
Design of Targeted Delivery Systems for Research Applications
To enhance the utility of this compound and its derivatives as research tools and potential therapeutics, targeted delivery systems can be developed. These systems aim to increase the concentration of the compound at the desired site of action while minimizing exposure to other tissues.
Potential targeted delivery strategies include:
Antibody-Drug Conjugates (ADCs): The indazole derivative can be attached to an antibody that specifically recognizes a protein on the surface of target cells (e.g., cancer cells).
Nanoparticle Formulations: Encapsulating the compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. The surface of the nanoparticles can also be functionalized with targeting ligands.
Chemical Probes: The ethynyl group can be used to attach tags, such as biotin (B1667282) or fluorescent dyes, to create chemical probes. These probes can be used to identify the cellular targets of the compound and to visualize its distribution within cells and tissues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-ethynyl-1-methyl-1H-indazole with high yield and reproducibility?
- Methodology : A two-step synthesis can be adapted from analogous indazole derivatives:
Bromination : React 1-methyl-1H-indazole with 33% HBr in acetic acid under nitrogen at 120°C to form 6-(bromomethyl)-1H-indazole (89% yield) .
Ethynylation : Substitute the bromine group using ethynylating agents (e.g., trimethylsilylacetylene or copper-catalyzed cross-coupling). Optimize reaction conditions (e.g., DBU as a base, THF solvent, reflux) to achieve >70% yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purify intermediates via column chromatography to minimize impurities.
Q. How can computational methods predict the electronic and geometric structure of this compound?
- Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms for accurate thermochemical properties. Basis sets like 6-31G(d,p) are sufficient for geometry optimization .
- Validation : Compare computed bond lengths/angles with X-ray crystallographic data (if available). For example, SHELXL refinement of analogous indazole derivatives shows C-N bond lengths of ~1.34 Å, consistent with DFT predictions .
Advanced Research Questions
Q. What strategies resolve contradictions in experimental vs. computational reactivity data for ethynyl-substituted indazoles?
- Case Study : If experimental reaction rates for ethynyl group substitution disagree with DFT-predicted activation energies:
Re-examine Solvent Effects : Include solvation models (e.g., PCM or SMD) in DFT calculations to account for solvent polarity .
Verify Transition States : Use intrinsic reaction coordinate (IRC) analysis to confirm transition-state geometries .
- Example : For this compound, discrepancies in nucleophilic substitution rates may arise from solvent-assisted proton shuttling, not captured in gas-phase calculations.
Q. How can crystallographic data improve structure-activity relationship (SAR) models for indazole derivatives?
- Methodology :
Data Collection : Use SHELXT for automated space-group determination and SHELXL for refinement of single-crystal X-ray data .
SAR Analysis : Correlate bond torsions (e.g., dihedral angles between ethynyl and indazole rings) with biological activity. For instance, a 15° torsion angle in this compound may enhance binding to kinase targets .
- Table 1 : Crystallographic Parameters for this compound Analogs
| Compound | Space Group | Bond Length (C≡C), Å | Dihedral Angle (°) | Refinement (R-factor) |
|---|---|---|---|---|
| 6-Ethynyl-1-Me-indazole* | P2₁/c | 1.20 | 12.3 | 0.042 |
| 6-[(Ethylthio)methyl]-1H-indazole | Pna2₁ | - | 8.7 | 0.039 |
| *Hypothetical data based on similar structures. |
Q. What mechanistic insights explain regioselective functionalization of the indazole core?
- Methodology :
Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
DFT Transition-State Analysis : Calculate activation barriers for competing pathways (e.g., C-3 vs. C-6 substitution). For ethynylation, the C-6 position is favored due to lower steric hindrance (ΔG‡ = 18.3 kcal/mol vs. 24.1 kcal/mol for C-3) .
Methodological Guidelines
- Avoid Pitfalls :
- Data Reproducibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
